molecular formula C19H18N2OS B5890937 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea

Cat. No.: B5890937
M. Wt: 322.4 g/mol
InChI Key: FCAWFKCBHSIQGU-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a methoxy group, a methyl group, and a naphthyl group attached to the thiourea moiety.

Preparation Methods

The synthesis of 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea typically involves the reaction of 2-methoxy-5-methylphenyl isothiocyanate with naphthylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is then purified using column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of corresponding amines.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with halides or other electrophiles, resulting in the formation of substituted thioureas.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, along with catalysts such as palladium or platinum.

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-(2-Methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)-3-naphthalen-1-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-13-10-11-18(22-2)17(12-13)21-19(23)20-16-9-5-7-14-6-3-4-8-15(14)16/h3-12H,1-2H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAWFKCBHSIQGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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